CCR1 Antagonist Potency: Comparative IC50 Values in Whole Blood and Chemotaxis Assays
In a structure-activity relationship (SAR) series of pyrrolidine heterocycles, the 1,2,4-triazole derivative (compound 4) demonstrated CCR1 binding inhibition with an IC50 of 54 nM in whole blood and 1-4 nM in chemotaxis assays. This is compared to the lead amide series which showed lower potency. The introduction of the 1,3,4-triazole (compound 6) further improved potency to 2.9 nM for chemotaxis inhibition . While the exact IC50 of the title compound is not explicitly disclosed, its scaffold is the basis for these optimizations.
| Evidence Dimension | CCR1 antagonist activity (IC50) |
|---|---|
| Target Compound Data | Scaffold: 1,2,4-triazole linked to phenyl-pyrrolidinone (basis for compound 4 in cited SAR) |
| Comparator Or Baseline | 1,3,4-triazole analog (compound 6): 2.9 nM chemotaxis IC50; Amide lead: lower potency |
| Quantified Difference | Scaffold optimization from 1,2,4-triazole to 1,3,4-triazole improved chemotaxis IC50 by ~2-20 fold |
| Conditions | CCR1-expressing cell line, chemotaxis inhibition assay |
Why This Matters
Procurement of this specific scaffold enables SAR studies and lead optimization efforts where even minor triazole isomer changes dramatically affect target potency.
